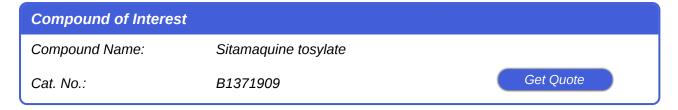


Sitamaquine Tosylate: A Physicochemical and Solubility Profile

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility of **sitamaquine tosylate**, an investigational 8-aminoquinoline antileishmanial agent. The information is intended for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

Sitamaquine tosylate is a white to beige powder. While specific experimental data for some properties like melting point and pKa are not readily available in the public domain, this guide summarizes the reported and calculated values for its key physicochemical parameters.

Table 1: Physicochemical Properties of Sitamaquine and its Salts



Property	Value	Source	
Molecular Formula	C28H41N3O4S	[1]	
Molecular Weight	515.71 g/mol		
Appearance	White to beige powder		
LogP (Sitamaquine free base)	5.84 (experimental)	A 2009 study on sitamaquine's mechanism of action.	
LogP (Sitamaquine tosylate)	7.261 (calculated)	InvivoChem	
Hydrogen Bond Donors	2	InvivoChem	
Hydrogen Bond Acceptors	7	InvivoChem	
Rotatable Bonds	12	InvivoChem	
Purity	≥98% (by HPLC)		
Storage Temperature	2-8°C		

Solubility Profile

Sitamaquine is characterized as a weak lipophilic base.[2] Its solubility is influenced by the salt form and the solvent.

Table 2: Solubility of Sitamaquine Tosylate

Solvent	Solubility	Observations	Source
Water	15 mg/mL	Clear solution	
DMSO	2 mg/mL, ≥20 mg/mL, 30 mg/mL	Some conflicting data exists	[1]

For comparison, the dihydrochloride salt of sitamaquine exhibits a higher aqueous solubility of >100 mg/mL at 25°C. The solubility of sitamaquine tosylate in physiological buffers at different pH values is not extensively documented in publicly available literature. However, as a weak base, its solubility is expected to increase in acidic conditions.



Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **sitamaquine tosylate** are not widely published. However, this section outlines the standard methodologies that are typically employed for such characterizations.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.[3][4]

Protocol:

- Preparation: An excess amount of sitamaquine tosylate is added to a known volume of the
 desired solvent (e.g., purified water, phosphate-buffered saline at various pH values) in a
 sealed container.
- Equilibration: The container is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
- Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.
- Quantification: The concentration of sitamaquine tosylate in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed in units such as mg/mL or μg/mL.

Determination of Partition Coefficient (LogP) by HPLC

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A common and rapid method for its estimation is by correlating its retention time on a reverse-phase HPLC column with those of reference compounds with known LogP values.[5]



Protocol:

- System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
- Calibration: A series of standard compounds with well-established LogP values are injected onto the column, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
- Sample Analysis: A solution of sitamaquine tosylate is injected into the HPLC system under the same conditions, and its retention time is measured.
- Calculation: The LogP of sitamaquine tosylate is then calculated from its retention time using the calibration curve.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a drug at different pH values. For a weak base like sitamaquine, potentiometric titration is a suitable method for pKa determination.

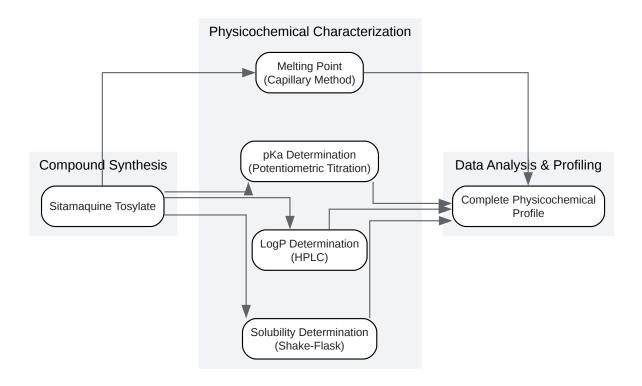
Protocol:

- Solution Preparation: A precise amount of **sitamaquine tosylate** is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
- Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the inflection point of the curve.

Visualizations



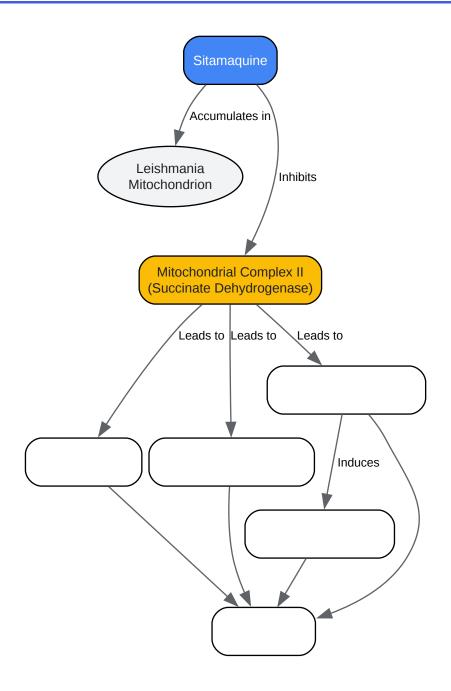
The following diagrams illustrate key conceptual frameworks relevant to the physicochemical characterization and mechanism of action of sitamaquine.



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Physicochemical characterization workflow.





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Sitamaquine's mechanism of action in Leishmania.

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